Chloral

Catalog No.
S597132
CAS No.
75-87-6
M.F
C2HCl3O
M. Wt
147.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloral

CAS Number

75-87-6

Product Name

Chloral

IUPAC Name

2,2,2-trichloroacetaldehyde

Molecular Formula

C2HCl3O

Molecular Weight

147.38 g/mol

InChI

InChI=1S/C2HCl3O/c3-2(4,5)1-6/h1H

InChI Key

HFFLGKNGCAIQMO-UHFFFAOYSA-N

SMILES

C(=O)C(Cl)(Cl)Cl

Solubility

Reaction (NTP, 1992)
Freely soluble in water forming chloral hydrate
Soluble in ethanol, ether
Soluble in chloroform
In water, 8.3X10+6 mg/L at 25 °C

Synonyms

chloral, trichloroacetaldehyde

Canonical SMILES

C(=O)C(Cl)(Cl)Cl

Chloral in Scientific Research: Historical Significance

  • Synthesis of other chemicals: Chloral was historically a crucial intermediary in the production of various chemicals, most notably the insecticide dichlorodiphenyltrichloroethane (DDT) [National Library of Medicine, ]. Following the environmental concerns and subsequent ban on DDT, the use of chloral for this purpose has drastically declined.

Chloral Hydrate: A Historical Sedative

Chloral hydrate, a derivative of chloral, has a more extensive history in scientific research, particularly in its application as a:

  • Hypnotic drug: From the 1870s, chloral hydrate was widely used as a short-term treatment for insomnia, with research focusing on its efficacy and potential side effects [National Library of Medicine, ].

Decline in Chloral Hydrate Use

Despite its historical prominence, the use of chloral hydrate has significantly declined due to several factors:

  • Safer alternatives

    The emergence of safer and more predictable sedative medications with fewer side effects, such as benzodiazepines, has led to the gradual replacement of chloral hydrate in most clinical settings [National Library of Medicine, ].

  • Potential for abuse

    Chloral hydrate has a narrow therapeutic index, meaning the difference between an effective dose and a toxic dose is small, increasing the risk of overdose and abuse [National Library of Medicine, ].

  • Limited research

    While some contemporary research investigates the potential applications of chloral hydrate in specific settings, such as pediatric sedation for non-invasive procedures, its overall use in modern scientific research remains limited [National Library of Medicine, ].

Chloral, chemically known as trichloroacetaldehyde, is an organic compound with the formula C2HCl3OC_2HCl_3O. It appears as a colorless liquid and is notable for its strong odor. Chloral is primarily produced through the chlorination of ethanol or acetaldehyde in acidic conditions, a method first described by Justus von Liebig in 1832. This compound is sensitive to moisture and light, leading to its rapid conversion into chloral hydrate when exposed to water .

Chloral is a toxic compound and can cause serious health problems if inhaled, ingested, or absorbed through the skin []. Symptoms of exposure may include nausea, vomiting, dizziness, drowsiness, and difficulty breathing []. In severe cases, exposure can lead to coma, organ failure, and even death [].

, primarily forming chloral hydrate upon reaction with water:

C2HCl3O+H2OC2H3Cl3O2C_2HCl_3O+H_2O\rightarrow C_2H_3Cl_3O_2

n basic conditions, chloral can undergo hydrolysis to yield chloroform. It can also react with hydroxylamine to produce toxic hydrogen cyanide gas, highlighting its reactivity and potential hazards .

Notable Reactions:

  • Hydrolysis: Converts chloral into chloroform.
  • Reaction with Hydroxylamine: Produces hydrogen cyanide.
  • Formation of Isatin: Chloral reacts with aniline and hydroxylamine under acidic conditions to synthesize isatin .

Chloral exhibits significant biological activity, primarily as a sedative and hypnotic agent. Historically used in medicine, it has been largely replaced by safer alternatives due to its side effects. Chloral is metabolized in the body to 2,2,2-trichloroethanol and 2,2,2-trichloroacetic acid, both of which have been linked to adverse effects including liver toxicity and carcinogenicity in animal studies . Acute exposure can lead to severe health issues such as central nervous system depression, cardiac arrhythmias, and gastric irritation .

Chloral can be synthesized through several methods:

  • Chlorination of Ethanol: Ethanol is chlorinated in an acidic medium.
    4Cl2+CH3CH2OH+H2OCCl3CHO+5HCl4Cl_2+CH_3CH_2OH+H_2O\rightarrow CCl_3CHO+5HCl
  • Chlorination of Acetaldehyde: Similar to ethanol, acetaldehyde can be chlorinated under controlled conditions.
  • By-products from Water Treatment: Chloral is also formed as a by-product during the chlorination of water containing organic materials .

Chloral has several applications across various fields:

  • Laboratory Reagent: Used in organic synthesis as a precursor for other compounds.
  • Pharmaceuticals: Historically used as a sedative; currently less common due to safety concerns.
  • Melzer's Reagent: An ingredient in this reagent used for identifying certain fungi .
  • Water Treatment: Forms chloral hydrate during the disinfection process of drinking water .

Research has indicated that chloral interacts significantly with biological systems. Its metabolites can affect liver function and may lead to tumor formation in laboratory animals. The pharmacokinetics of chloral have been studied extensively, revealing that it undergoes significant metabolic conversion before excretion . Additionally, studies have shown that chloral hydrate can cause various adverse effects when used for sedation in clinical settings .

Similar Compounds: Comparison with Other Compounds

Chloral shares similarities with several other compounds but possesses unique characteristics that distinguish it:

CompoundFormulaUnique Features
TrichloroethyleneC2HCl4C_2HCl_4Used as an industrial solvent; less toxic than chloral.
DichloroacetaldehydeC2HCl2OC_2HCl_2OLess reactive than chloral; used in pesticide synthesis.
ChloroformCHCl3CHCl_3Used as an anesthetic; has different metabolic pathways compared to chloral.
ChlorobenzeneC6H5ClC_6H_5ClAromatic compound; primarily used as a solvent and chemical intermediate.

Chloral's unique feature lies in its specific reactivity profile and its historical use in sedation, which sets it apart from these similar compounds. Its transformation into chloral hydrate also highlights its distinct behavior in aqueous environments .

Physical Description

Trichloroacetaldehyde appears as a colorless oily liquid with a penetrating odor. Reacts with water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion and inhalation. Used to make pesticides.
Liquid
Colorless liquid with an irritating odor; [HSDB] Odor is pungent and irritating; [MSDSonline]

Color/Form

Colorless, mobile, oily liquid

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

145.909298 g/mol

Monoisotopic Mass

145.909298 g/mol

Boiling Point

208 °F at 760 mmHg (NTP, 1992)
97.8 °C at 760 mm Hg

Flash Point

167 °F (NTP, 1992)
75 °C

Heavy Atom Count

6

Vapor Density

5.1 (Air = 1)

Density

1.51 at 68 °F (NTP, 1992) - Denser than water; will sink
1.510 at 20 °C/4 °C; 1.404 at 25 °C/4 °C

LogP

0.99 (LogP)
log Kow = 1.19 (est)

Odor

Pungent, irritating odor

Melting Point

-71.5 °F (NTP, 1992)
-57.5 °C

UNII

FLI06WS32H

Related CAS

25154-92-1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (14%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

CHLORAL HYDRATE HAS CNS DEPRESSANT EFFECTS ... MECHANISM OF ACTION OF DRUG IS NOT COMPLETELY KNOWN. CNS DEPRESSANT EFFECT ... IS BELIEVED TO BE CHIEFLY DUE TO ITS METABOLITE, TRICHLOROETHANOL ... /CHLORAL HYDRATE/

Vapor Pressure

35 mmHg at 68 °F ; 40 mmHg at 68.4 °F; 760 mmHg at 207.9 °F (NTP, 1992)
50.0 [mmHg]
VP: 35 mm Hg at 20 °C
50 mm Hg at 25 °C

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Impurities

Technical-grade chloral ranges in purity from 94 to 99 wt %, with water being the main impurity. Other impurities sometimes present are chloroform, hydrogen chloride, dichloroacetaldehyde, and phosgene.

Other CAS

75-87-6

Absorption Distribution and Excretion

...UNDETECTABLE IN BLOOD, IT HAS BEEN DETECTED IN CEREBROSPINAL FLUID, MILK, & FETAL BLOOD. /CHLORAL HYDRATE/
CHLORAL HYDRATE & TRICHLOROETHANOL /ITS METABOLITE/...SUFFICIENTLY LIPID SOL TO PENETRATE PLASMA MEMBRANES & ENTER CELLS THROUGHOUT BODY. ... TRICHLOROETHANOL...CONJUGATED WITH GLUCURONIC ACID, & PRODUCT (UROCHLORALIC ACID)...EXCRETED MOSTLY INTO URINE & TO LIMITED EXTENT INTO BILE. PLASMA T/2 OF TRICHLOROETHANOL...4-12 HR. /CHLORAL HYDRATE/
TRICHLOROETHANOL, TRICHLOROETHANOL GLUCURONIDE, & TRICHLOROACETIC ACID, /METABOLITES OF CHLORAL HYDRATE/ ARE SLOWLY EXCRETED IN URINE. SOME TRICHLOROETHANOL GLUCURONIDE MAY BE...EXCRETED IN FECES. CHLORAL HYDRATE IS NOT EXCRETED IN URINE UNCHANGED. /CHLORAL HYDRATE/

Metabolism Metabolites

Long-term exposure to the environmental contaminant trichloroethylene (TCE) in drinking water has been shown to promote autoimmune disease in association with the expansion of activated CD4+ T cells. The effects of TCE on CD4+ T cells were linked in the present study to the ability of TCE metabolite, trichloroacetaldehyde hydrate (TCAH), to inhibit activation-induced cell death (AICD) in CD4+ T cells. TCAH attenuated AICD in CD4+ T cells by decreasing FasL (CD178) expression but not by altering Fas (CD95) expression or by interfering with Fas-signaling events following direct engagement of the Fas receptor. The TCAH-induced decrease in FasL expression did not appear to be mediated at the transcriptional level but was instead due to increased shedding of FasL from the surface of the CD4+ T cells. The ability of TCAH to cleave FasL and thereby decrease AICD appeared to be mediated by metalloproteinases and correlated with a TCAH-induced increase in matrix metalloproteinase-7. Thus, this study presents the novel finding that the environmental contaminant TCE works via its metabolite TCAH to attenuate AICD by increasing metalloproteinase activity that cleaves FasL from CD4+ T cells. This represents a mechanism by which an environmental trigger inhibits AICD in CD4+ T cells and may thereby promote CD4+ T cell-mediated autoimmune disease.
... The purpose of the present study was to characterize the kinetics of trichloroethylene (TRI) oxidation in male and female mouse, rat, and human liver microsomes to possibly allow for a better assessment of human risk. Methods were developed to detect and quantitate chloral, trichloroethanol, trichloroacetic acid, dichloroacetic acid, chloroacetic acid, glyoxylic acid, and oxalic acid, known TRI metabolites in rodents or humans. However, only chloral and its further metabolite, trichloroethanol, were consistently detected in the various liver microsomes in the presence of NADPH. Chloral was the major metabolite detected, and its levels were species- and sex-dependent; the amounts of trichloroethanol detected were also species- and sex-dependent but never exceeded 15% of total metabolites. Double-reciprocal plots of metabolite formation with male and female rat and human liver microsomes indicated biphasic kinetics, but this trend was not observed with microsomes from male or female mouse liver. The Vmax data are consistent, with male and female mice being more susceptible to TRI-induced liver carcinogenicity than male rats. However, the Vmax/Km ratios in male and female rat liver microsomes, in comparison with the male mouse liver microsomes, did not correlate with tumor incidences in these tissues. Furthermore, as only two out of six human liver samples examined exhibited Vmax/Km ratios similar or higher than the ratio obtained with male mouse liver, humans may vary in their toxic response after TRI exposure.
CD-1 mice exposed to 450 ppm trichloroethylene, 6 hr/day, 5 days/wk, for 2 weeks showed a marked vacuolation of lung Clara cells after the first exposure of each week and a marked increase in cell division after the last exposure of each week. The damage seen in mouse lung Clara cells is caused by an accumulation of chloral resulting from high rates of metabolism of trichloroethylene but poor clearance of chloral to trichloroethanol and its glucuronide. The activity and distribution of the key metabolizing enzymes in this pathway have been compared in mouse, rat, and human lung. While mouse lung microsomal fractions were able to metabolize trichloroethylene to chloral at significant rates, the rate in rat lung was 23-fold lower and a rate could not be detected in human lung microsomes at all. Immunolocalization of cytochrome P450IIE1 in lung sections revealed high concentrations in mouse lung Clara cells with lesser amounts in type II cells. Lower levels of enzyme could be detected in Clara cells of rat lung, but not at all in human lung sections. Western blots of lung tissues from the three species and of mouse lung Clara cells were entirely consistent with these observations...
CHLORAL HYDRATE ... METABOLIZED ... TO ... TRICHLOROETHANOL ... TRICHLOROETHANOL MAY BE CONJUGATED WITH GLUCURONIC ACID TO FORM TRICHLOROETHANOL GLUCURONIDE (UROCHLORALIC ACID), AN INACTIVE METABOLITE, OR FURTHER METABOLIZED TO TRICHLOROACETIC ACID. /CHLORAL HYDRATE/

Wikipedia

Chloral
Di-tert-butyl_dicarbonate

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

(1) By chlorination of ethyl alcohol, addition of sulfuric acid, and subsequent distillation; (2) by chlorination of acetaldehyde.
... BY CHLORINATION OF MIXT OF ALC & ACETALDEHYDE: SOCIETE D'ELECTROCHIMIE, FRENCH PATENT 612,396; CHIMIE ET INDUSTRIE 21, 567 (1929). PREPN FROM CHLORAL HYDRATE BY AZEOTROPIC DISTILLATION: MAHONEY, PIERSON, US PATENT 2,584,036 (1952 TO MERCK & CO). FROM HYPOCHLOROUS ACID & TRICHLOROETHYLENE: STEVENS ET AL, US PATENT 2,759,978 (1956 TO COLUMBIA-SOUTHERN). IN LAB ANHYD CHLORAL MAY BE QUICKLY OBTAINED BY SHAKING PHARMACEUTICAL GRADE CHLORAL HYDRATE WITH CONCENTRATED H2SO4, SEPARATING THE TWO LAYERS, & DISTILLING: COMPARE GATTERMAN, WIELAND, PRAXIS DES ORGANISCHEN CHEMIKERS (DE GRUYTER, BERLIN, 40TH ED, 1961) P 334.
By the chlorination of ethyl alcohol, addition of sulfuric acid and subsequent distillation.
Chloral is produced by the chlorination of acetaldehyde or ethanol.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Not Known or Reasonably Ascertainable
Acetaldehyde, 2,2,2-trichloro-: ACTIVE
Chloral is oxidized by nitric acid to produce trichloroacetic acid.
Manufactured as a by-product of ethylene oxychlorination to produce vinyl chloride.
Chloral is reacted with fluorobenzene to produce the insecticide GIX (DFDT), 1,1-bis(4-fluorophenyl)-2,2,2-trichlorethane.
... is produced by 14 companies in China, seven in India, and one company each in Brazil, France, Japan, Mexico, Russia, and the US
For more General Manufacturing Information (Complete) data for CHLORAL (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Gas chromatography can be used for quantitative analysis of chloral and its hydrate, which breaks down to chloral on vaporization.
A common analytical method is to treat the chloral for 2 min with 1N sodium hydroxide, which cleaves chloral to chloroform and sodium formate; the excess alkali is then titrated with acid. Alternatively, chloral is treated with quinaldine ethyl iodide to form a blue cyanine dye whose quantity is measured spectrophotometrically.

Storage Conditions

Prior to working with Chloroal you should be trained on its proper handling and storage. Protect from light, moisture, air and acids. DEA regulations require storage in a locked storage area. Store in tightly closed containers in a cool, well-ventialted area. Metal containers involving the transfer of 5 gallons or more of ethylene oxide should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames are prohibited where ethlyene oxides is handled, used, or stored in a manner that could create a potential fire or explosion hazard.

Interactions

THE CONCURRENT INGESTION OF CHLORAL HYDRATE AND ALCOHOL CAUSES TWO CLINICALLY IMPORTANT INTERACTIONS. ONE IS AN ALLEGED ENHANCEMENT OF THE CNS DEPRESSANT EFFECTS OF CHLORAL HYDRATE & ALCOHOL; THE OTHER IS A PROFOUND VASODILATION. /CHLORAL HYDRATE/

Stability Shelf Life

UNSTABLE

Dates

Modify: 2023-08-15

Occurrence and fate of ozonation disinfection by-products in two Canadian drinking water systems

Olivier Laflamme, Jean-B Sérodes, Sabrina Simard, Christelle Legay, Caetano Dorea, Manuel J Rodriguez
PMID: 32758783   DOI: 10.1016/j.chemosphere.2020.127660

Abstract

The occurrence and the fate of 18 ozonation by-products (OBPs) (17 different aldehydes and bromate) were studied over one year in two Canadian drinking water systems. This is the first and only study reporting the occurrence of all these non-halogenated aldehydes (NON-HALs) and haloacetaldehydes (HALs) simultaneously, based on the multi-point monitoring of water in full-scale conditions from source to distribution network. In general, the application of both post-ozonation and liquid chlorine contributed to the formation of OBPs (aldehydes and bromate). NON-HALs were present in higher concentrations than HALs. Formaldehyde, acetaldehyde, glyoxal and methylglyoxal were the most common forms of NON-HALs in the two water systems that were studied. Chloral hydrate (CH), the hydrated form of trichloroacetaldehyde, was the most dominant HAL observed. The nature of the organic matter and the water temperature proved to be important parameters for explaining the variability of aldehydes. Summer and autumn (warm seasons) were more favorable for the formation of chloral hydrate and bromate. The highest concentrations of NON-HALs were observed in spring.


Inhibition and removal of trichloroacetaldehyde by biological acidification with glucose co-metabolism

Xiangmiao Tian, Yudong Song, Hongbo Xi, Zhiqiang Shen, Yuexi Zhou, Kaijun Wang
PMID: 31901546   DOI: 10.1016/j.jhazmat.2019.121796

Abstract

Biological acidification plays a crucial role in biological removal of organic compounds during petrochemical wastewater treatment. Trichloroacetaldehyde is a typical organic pollutant in petrochemical wastewater, however, no studies have been conducted on its effect on biological acidification. In this study, batch bioassays of volatile fatty acids were conducted to explore the inhibitory effect of trichloroacetaldehyde on biological acidification, the variations of key enzymes and extracellular polymeric substances under trichloroacetaldehyde shock, and the mechanism of trichloroacetaldehyde removal. The results of these bioassays indicated that trichloroacetaldehyde inhibited the acid yield at higher concentrations (EC
112.20 mg/L), and butyric fermentation was predominant. Moreover, the contents of extracellular polymeric substances and several key acidifying enzymes greatly decreased when the trichloroacetaldehyde concentration exceeded 100 mg/L, which was due to the toxicity that trichloroacetaldehyde poses to the microbes involved in biological acidification. The trichloroacetaldehyde mechanism was as follows: first, trichloroacetaldehyde was adsorbed by extracellular polymeric substances and anaerobic granular sludge, and then transformed into trichloroethanol, trichloroethane, dichloroacetaldehyde, and dichloroethanol under the combined action of the aldehyde reductase and reductive dehalogenases secreted from the microbial consortium. The ability of biological acidification to remove trichloroacetaldehyde was limited; therefore, trichloroacetaldehyde should be pretreated before it enters biological treatment systems.


Effect of trichloroacetaldehyde on the activation of CD4

Wenxue Li, Xiaoling Liu, Xueqin Yang, Yaping Chen, Yaqin Pang, Guangzi Qi, Liping Chen, Zhixiong Zhuang
PMID: 31150805   DOI: 10.1016/j.tox.2019.05.014

Abstract

Occupational medicamentosa-like dermatitis induced by trichloroethylene (OMLDT) is a hypersensitivity disease with autoimmune liver injury, which has increasingly become a serious occupational health problem in China. However, the pathogenesis of OMLDT remained undefined. In this study, 30 TCE-induced OMLDT patients, 58 exposure controls, and 40 non-exposure controls were recruited. We showed that the ratio of activated CD4
T cells (downregulation of CD62 L) was dramatically increased in OMLDT patients compared to exposure and non-exposure control, suggesting that CD4
T cells activation was a key cellular event in the development of OMLDT. In parallel, the expression of cytokine including IL-2, IFN-γ, TNF-α and IL-17A were increased obviously and IL-4 decreased in CD4
T cells from OMLDT patients. in vitro assay, we found that trichloroethylene metabolites trichloroacetaldehyde (TCAH), not trichloroacetic acid (TCA) or Trichloroethanol (TCOH) could activate the naïve CD4
T cells characterized by a rise in intracellular calcium, down-regulated CD62 L and subsequently trigger the secretion of IL-2, IFN-γ and TNF-α. Notably, the phosphorylation status of NF-κB and p38MAPK were elevated in OMLDT patients. Moreover, TCAH also could activate the p38MAPK and NF-κB, suggesting the role of p38MAPK and NF-κB pathways in the activation of CD4
T cells. In addition, we found that the inhibition of Schiff base formation decreased the ability of TCAH to induce the activation of naïve CD4
T cells and p38MAPK and NF-κB pathway. In conclusion, we revealed that the CD4
T activation and increased the cytokines including IL-2, IFN-γ and TNF-α but decreased IL-4 in CD4
T cells were associated with OMLDT. TCAH could activate naïve CD4
T cells through NF-κB and p38MAPK activation induced by Schiff base formation, which might contribute to the development of OMLDT. These findings provide a new insight into the pathogenesis of OMLDT.


Yield of trihalomethane, haloacetic acid and chloral upon chlorinating algae after coagulation-filtration: Is pre-oxidation necessarily negative for disinfection by-product control?

Min Ma, Min Wang, Xinkai Cao, Yuxian Li, Junnong Gu
PMID: 30439669   DOI: 10.1016/j.jhazmat.2018.09.056

Abstract

Effect of pre-chlorination and pre-ozonation on Microcystis aeruginosa (MA) and Coccomyxa subellipsoidea (CS) as disinfection by-products (DBPs) precursors was investigated after coagulation-filtration. Pre-chlorination considerably decreased the autofluorescence of algae cells but barely influenced cell granularity. In comparison, after pre-ozonation more algae cells were associated with decreased cell size; yet less reduction in the autofluorescence was observed. In MA case, pre-chlorination increased the residual algae density after coagulation-filtration by 132%-146% while pre-ozonation enhanced the algae removal by 26%-28%. In CS case, algae removal was improved by pre-chlorination (32%-45%) and pre-ozonation (7%-45%). Pre-chlorination enhanced the removal of algogenic organic matters (AOM) by coagulation-filtration, especially for tryptophan-like and soluble microbial products. Effect of pre-ozonation on the fluorescence intensity of AOM after coauglation-filtration depended on AOM species and the ratio of [ozone dose]:[algae density]. In both MA and CS cases, chlorine increased the yields of trihalomethane (THM, 25%-78% and 51%-103%), haloacetic acid (HAA, 140%-360% and 167%-233%) and chloral (50%-161% and 68%-108%), respectively. Pre-ozonation decreased the total DBPs yields. For MA-added suspensions, ozone decreased the production of THM, HAA and chloral by 15%-37%, 28%-39% and 60%, respectively. In CS case, chloral yield was decreased by 12%-31% while THM formation was largely unchanged. HAA production varied by ± 1.5 μg/L.


Formation Pathways and Trade-Offs between Haloacetamides and Haloacetaldehydes during Combined Chlorination and Chloramination of Lignin Phenols and Natural Waters

Yi-Hsueh Chuang, Daniel L McCurry, Hsin-Hsin Tung, William A Mitch
PMID: 26571080   DOI: 10.1021/acs.est.5b04783

Abstract

In vitro bioassays have indicated that haloacetamides and haloacetaldehydes exhibit the highest cytotoxicity among DBP classes. Previous research has focused on their potential formation from the chlorination or chloramination of aliphatic compounds, particularly nonaromatic amino acids, and acetaldehyde. The present work found that acetaldehyde served as a relatively poor precursor for trichloroacetaldehyde and dichloroacetamide, generally the most prevalent of the haloacetaldehydes and haloacetamides, during chlorination or chlorination/chloramination. Using phenolic model compounds, particularly 4-hydroxybenzoic acid, as models for structures in humic substances, we found significantly higher formation of trichloroacetaldehyde and dichloroacetamide from prechlorination followed by chloramination. Evaluation of the stoichiometry of chlorine reactions with 4-hydroxybenzoic acid and several intermediates indicated that seven successive Cl[+1] transfers, faster with chlorination than chloramination, can form 2,3,5,5,6-pentachloro-6-hydroxy-cyclohexa-2-ene-1,4-dione via chlorophenol and chlorobenzoquinone intermediates. Formation of 2,3,5,5,6-pentachloro-6-hydroxy-cyclohexa-2-ene-1,4-dione may serve as a key branching point, with chloramines promoting the formation of dichloroacetamide and chlorination promoting the formation of trichloroacetaldehyde. The behavior of 4-hydroxybenzoic acid with respect to yields of dichloroacetamide and trichloroacetaldehyde during chlorination followed by chloramination was similar to the behavior observed for model humic acids and several surface waters, suggesting that phenolic structures in natural waters may serve as the predominant, and common pool of precursors for haloacetamides and haloacetaldehydes. Experiments with natural waters indicated that the branching point is reached over prechlorine exposures (100-500 mg-min/L) relevant to drinking water utilities using chlorine as a primary disinfectant and chloramines for maintenance of a distribution system residual.


TRICHLOROETHYLENE, TETRACHLOROETHYLENE, AND SOME OTHER CHLORINATED AGENTS

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans
PMID: 26214861   DOI:

Abstract




Adsorption and hydrolysis of alcohols and carbonyls on ice at temperatures of the upper troposphere

Angela Symington, Lay May Leow, Paul T Griffiths, R Anthony Cox
PMID: 22289115   DOI: 10.1021/jp210935b

Abstract

The uptake of gaseous ethanol, 1,1,1-trifluoroethanol, acetone, chloral (CCl(3)CHO), and fluoral (CF(3)CHO) on ice films has been investigated using a coated-wall flow tube at temperatures 208-228 K corresponding to the upper troposphere (UT), with a mass spectrometric measurement of gas concentration. The uptake was largely reversible and followed Langmuir-type kinetic behavior, i.e., surface coverage increased with the trace gas concentration approaching a maximum surface coverage at a gas phase concentration of N(max) ∼ (2-4) × 10(14) molecules cm(-3), corresponding to a surface coverage of ∼30% of a monolayer (ML). The equilibrium partition coefficients, K(LinC), were obtained from the experimental data by analysis using the simple Langmuir model for specific conditions of temperature and concentration. The analysis showed that the K(LinC) depend only weakly on surface coverages. The following expressions described the temperature dependence of the partition coefficients (K(LinC)) in centimeters, at low coverage for ethanol, trifluoroethanol, acetone, chloral, and fluoral: K(LinC) = 1.36 × 10(-11) exp(5573.5/T), K(LinC) = 3.74 × 10(-12) exp(6427/T), K(LinC) = 3.04 × 10(-9) exp(4625/T), K(LinC) = 7.52 × 10(-4) exp(2069/T), and K(LinC) = 1.06 × 10(-2) exp(904/T). For acetone and ethanol the enthalpies and entropies of adsorption derived from all available data showed systematic temperature dependence, which is attributed to temperature dependent surface modifications, e.g., QLL formation. For chloral and fluoral, there was an irreversible component of uptake, which was attributed to hydrate formation on the surface. Rate constants for these surface reactions derived using a Langmuir-Hinshelwood mechanism are reported.


Micro liquid-liquid extraction combined with large-volume injection gas chromatography-mass spectrometry for the determination of haloacetaldehydes in treated water

María Serrano, Manuel Silva, Mercedes Gallego
PMID: 21982994   DOI: 10.1016/j.chroma.2011.09.048

Abstract

Haloacetaldehydes (HAs) are becoming the most widespread disinfection by-products (DBPs) found in drinking water, besides trihalomethanes and haloacetic acids, generated by the interaction of chemical disinfectants with organic matter naturally present in water. Because of their high potential toxicity, HAs have currently received a singular attention, especially trichloroacetaldehyde (chloral hydrate, CH), the most common and abundant compound found in treated water. The aims of this study are focused on the miniaturisation of EPA Method 551.1, including some innovations such as the use of ethyl acetate as the extracting solvent, the enhancement of HAs stability in aqueous solutions by adjusting the pH ~3.2 and the use of a large-volume sample injection (30 μL) coupled to programmed temperature vaporizer-gas chromatography-mass spectrometry to improve both sensitivity and selectivity. In optimised experimental conditions, the limits of detection for the 7 HAs studied ranged from 6 to 20 ng/L. Swimming pools have recently been recognized as an important source of exposure to DBPs and as a result, in this research for the first time, HAs have been determined in this type of water. Two HAs have been found in the analysed water: CH at concentrations between 1.2-38 and 53-340 μg/L and dichloroacetaldehyde between 0.07-4.0 and 1.8-23 μg/L in tap and swimming pool waters, respectively.


500 days of swimmers: the chemical water quality of swimming pool waters from the beginning

Rhys A A Carter, Sébastien Allard, Jean-Philippe Croué, Cynthia A Joll
PMID: 31392609   DOI: 10.1007/s11356-019-05861-0

Abstract

Many studies of disinfection by-products (DBPs) in pools have focused on haloacetic acids, trihalomethanes, and chloramines, with less studies investigating the occurrence of other DBPs, such as haloketones, haloacetaldehydes, haloacetonitriles, halonitromethanes, and haloacetamides. Furthermore, while many studies have achieved a broadscreen analysis across several pools, fewer studies have followed the water quality of pools over time, with information regarding the production and fate of DBPs in pools over extended periods (e.g. > 1 year) being limited. This study reports the occurrence of 39 DBPs and several general water quality parameters in two newly built and filled swimming pools over 15 months, where investigations began prior to opening. DBP concentrations measured in this study were generally similar to or higher than those previously reported in chlorinated pools, with concentrations of chloroacetic acid, dichloroacetic acid, trichloroacetic acid, and chloral hydrate (trichloroacetaldehyde) in some samples being higher than previously reported maximum concentrations. Considering both pools, lower concentrations of DBPs were measured in the pool where a steady state non-purgeable organic carbon concentration was achieved, highlighting the importance of the establishment of a steady state balance of mineralisation versus addition of organic carbon to reduce precursors for DBP formation in pools. Pools were found to exhibit significantly higher estimated cytotoxicity than their filling water, which reflects the significantly higher concentrations of DBPs measured in the pools in comparison to the filling water. Chloral hydrate accounted for up to 99% the total estimated cytotoxicity and was found to be correlated to the number of pool entries, suggesting that swimmers may be a potential source of chloral hydrate precursors in pools. The presence and subsequent peak of non-purgeable organic carbon and DBPs prior to, and soon after, opening suggest that the building process and/or new pool infrastructure may have had a significant impact on the chemical water quality, particularly on DBP formation. This study includes the first quantification of bromochloroacetaldehyde, bromodichloroacetaldehyde, bromochloronitromethane, and dichloronitromethane in chlorinated swimming pools, and provides important new knowledge on the long-term trends of DBPs in pools.


Oxidative Stress Challenge Uncovers Trichloroacetaldehyde Hydrate-Induced Mitoplasticity in Autistic and Control Lymphoblastoid Cell Lines

Richard Eugene Frye, Shannon Rose, Rebecca Wynne, Sirish C Bennuri, Sarah Blossom, Kathleen M Gilbert, Lynne Heilbrun, Raymond F Palmer
PMID: 28667285   DOI: 10.1038/s41598-017-04821-3

Abstract

Mitoplasticity occurs when mitochondria adapt to tolerate stressors. Previously we hypothesized that a subset of lymphoblastoid cell lines (LCLs) from children with autistic disorder (AD) show mitoplasticity (AD-A), presumably due to previous environmental exposures; another subset of AD LCLs demonstrated normal mitochondrial activity (AD-N). To better understand mitoplasticity in the AD-A LCLs we examined changes in mitochondrial function using the Seahorse XF96 analyzer in AD and Control LCLs after exposure to trichloroacetaldehyde hydrate (TCAH), an in vivo metabolite of the environmental toxicant and common environmental pollutant trichloroethylene. To better understand the role of reactive oxygen species (ROS) in mitoplasticity, TCAH exposure was followed by acute exposure to 2,3-dimethoxy-1,4-napthoquinone (DMNQ), an agent that increases ROS. TCAH exposure by itself resulted in a decline in mitochondrial respiration in all LCL groups. This effect was mitigated when TCAH was followed by acute DMNQ exposure but this varied across LCL groups. DMNQ did not affect AD-N LCLs, while it neutralized the detrimental effect of TCAH in Control LCLs and resulted in a increase in mitochondrial respiration in AD-A LCLs. These data suggest that acute increases in ROS can activate mitochondrial protective pathways and that AD-A LCLs are better able to activate these protective pathways.


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